molecular formula C12H20N2O2 B1490354 Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone CAS No. 2098134-04-2

Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

Cat. No. B1490354
CAS RN: 2098134-04-2
M. Wt: 224.3 g/mol
InChI Key: WSCKDBVOZKVWQB-UHFFFAOYSA-N
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Description

Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone, also known as zabamethonium chloride, is an organic compound with a broad range of applications in the scientific research field. It is a synthetic molecule with a unique structure, which is composed of an aromatic ring system and three nitrogen atoms. Zabamethonium chloride is used in a variety of studies due to its ability to act as a ligand for proteins, enzymes, and other molecules. In addition, it has been used in the development of novel drugs and to study the effects of various drugs on the body.

Scientific Research Applications

Metabolism in Drug Development

Azetidin-3-yl derivatives, such as AZD1979, have been studied for their metabolism, particularly in the context of drug development. For instance, AZD1979, a melanin-concentrating hormone receptor 1 antagonist, was examined for its metabolite profiles in human hepatocytes. This study revealed a series of glutathione-related metabolites. Notably, the formation of these metabolites did not require prior bioactivation by cytochrome P450 (P450). The glutathione S-transferases (GSTs) were identified as the enzymes catalyzing the formation of these metabolites, indicating a direct conjugation pathway that occurs without substrate bioactivation by P450. This finding is significant for understanding the metabolic pathways of similar compounds in drug development (Li et al., 2019).

Enzymatic Biotransformation

The biotransformation of azetidin-3-yl derivatives, such as AZD1979, has been the focus of research, particularly in studying the role of enzymes like microsomal epoxide hydrolase in their metabolism. This research helps in understanding how such compounds are processed in the body, which is crucial for the development of safe and effective pharmaceuticals (Li et al., 2016).

Innovative Scaffolds for Drug Discovery

The synthesis of novel scaffolds, such as 6-azaspiro[4.3]alkanes, has been researched for drug discovery applications. These compounds, derived from azetidin-3-yl derivatives, offer new avenues for developing therapeutic agents with unique properties (Chalyk et al., 2017).

Structural Analysis and Drug Design

The structural analysis of azetidin-3-yl derivatives, like the 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, is crucial in drug design. This research involves understanding the conformations and chemical properties of such compounds, which is vital for their application in pharmaceuticals (Chiaroni et al., 2000).

Catalytic Asymmetric Synthesis

Azetidin-3-yl derivatives have been studied in the context of catalytic asymmetric synthesis. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was evaluated for catalytic asymmetric addition to aldehydes, demonstrating the potential of azetidin-3-yl derivatives in asymmetric synthesis and their importance in producing chiral pharmaceuticals (Wang et al., 2008).

Antibacterial and Anticonvulsant Agents

Research has also explored the use of azetidin-3-yl derivatives in developing antibacterial and anticonvulsant agents. This includes synthesizing novel azetidinones and evaluating their efficacy against bacterial infections and convulsions, highlighting the therapeutic potential of these compounds (Rajasekaran & Murugesan, 2006).

Drug Candidates and Carboxypeptidase A Inhibitors

The study of azetidin-3-yl derivatives has also focused on their potential as drug candidates, particularly as carboxypeptidase A inhibitors. This research is significant for developing new therapeutic agents targeting specific enzymes (Boros et al., 2006).

Mechanism of Action

properties

IUPAC Name

azetidin-3-yl-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-7-10-6-14(8-12(10)2-1-3-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCKDBVOZKVWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Reactant of Route 2
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Reactant of Route 3
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Reactant of Route 4
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Reactant of Route 5
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Reactant of Route 6
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

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